molecular formula C8H10BNO4 B13457367 (2-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid

(2-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid

Cat. No.: B13457367
M. Wt: 194.98 g/mol
InChI Key: BYXIBKKRBWULFL-UHFFFAOYSA-N
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Description

(2-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and potential applications. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methoxy-oxoethyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid typically involves the reaction of 3-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired boronic acid product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group and facilitate the reaction.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate, etc., used for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters and Anhydrides: Formed through oxidation reactions.

    Substituted Pyridines: Formed through nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinylboronic Acid: Similar structure but lacks the methoxy-oxoethyl group.

    2-Methoxy-3-pyridinylboronic Acid: Similar structure but with the methoxy group directly attached to the pyridine ring.

Uniqueness

(2-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid is unique due to the presence of the methoxy-oxoethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling .

Properties

Molecular Formula

C8H10BNO4

Molecular Weight

194.98 g/mol

IUPAC Name

[2-(2-methoxy-2-oxoethyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C8H10BNO4/c1-14-8(11)5-7-6(9(12)13)3-2-4-10-7/h2-4,12-13H,5H2,1H3

InChI Key

BYXIBKKRBWULFL-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=CC=C1)CC(=O)OC)(O)O

Origin of Product

United States

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